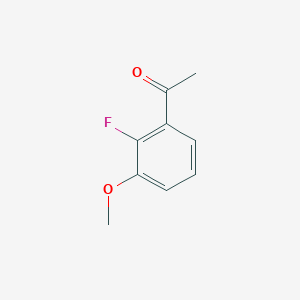

2'-fluoro-3'-methoxyacetophenone

Description

BenchChem offers high-quality 2'-fluoro-3'-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-fluoro-3'-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWINEAOQMFOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-fluoro-3'-methoxyacetophenone chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2'-fluoro-3'-methoxyacetophenone , designed for researchers and drug development professionals.

Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

2'-Fluoro-3'-methoxyacetophenone (CAS: 208777-19-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules. Distinguished by its specific substitution pattern—an electron-withdrawing fluorine atom ortho to the acetyl group and an electron-donating methoxy group meta to the acetyl—this compound offers unique electronic and steric properties. It serves as a critical building block for fused heterocycles (e.g., indazoles, quinolines) and is increasingly relevant in the development of neuroactive agents and kinase inhibitors where metabolic stability and lipophilicity modulation are required.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Registry Number | 208777-19-9 |

| IUPAC Name | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one |

| Molecular Formula | C |

| Molecular Weight | 168.17 g/mol |

| SMILES | COc1cccc(C(C)=O)c1F |

| Appearance | Off-white to pale yellow solid (low melting) |

| Melting Point | Predicted range:[1][2] 45–60 °C (Based on isomeric trends; 3'-F-4'-OMe isomer mp 92-94°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~1.9 – 2.1 |

| H-Bond Acceptors | 2 (Ketone O, Methoxy O) |

Structural Insight:

The ortho-fluoro substituent creates a significant dipole moment and can influence the conformation of the acetyl group through electrostatic repulsion with the carbonyl oxygen. This "ortho-effect" also activates the fluorine atom toward nucleophilic aromatic substitution (

Synthesis Strategy: The Weinreb Amide Protocol

Direct Friedel-Crafts acetylation of 2-fluoroanisole typically yields the para-acetylated isomer (3'-fluoro-4'-methoxyacetophenone) due to the strong directing effect of the methoxy group. Therefore, to ensure regiochemical integrity, the Weinreb Amide route starting from 2-fluoro-3-methoxybenzoic acid is the industry-standard protocol for high-purity synthesis.

Optimized Synthetic Workflow

-

Activation: Conversion of 2-fluoro-3-methoxybenzoic acid to its Weinreb amide using

-dimethylhydroxylamine. -

Nucleophilic Addition: Selective addition of methylmagnesium bromide (MeMgBr) to the amide. The stable tetrahedral intermediate prevents over-addition, ensuring exclusive ketone formation upon acidic workup.

Caption: Regioselective synthesis of 2'-fluoro-3'-methoxyacetophenone via Weinreb Amide to prevent over-alkylation.

Chemical Reactivity & Functionalization

The 2'-fluoro-3'-methoxyacetophenone scaffold exhibits dual reactivity: carbonyl chemistry at the ketone and electrophilic aromatic chemistry at the ring.

A. Nucleophilic Aromatic Substitution (

)

A critical "Senior Scientist" insight is the activation of the fluorine atom. The acetyl group at the ortho position acts as an electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex.

-

Reaction: Displacement of Fluorine by primary/secondary amines or thiols.

-

Condition: Heating with

in DMF or DMSO. -

Utility: Rapid generation of 2-amino-3-methoxyacetophenone derivatives (anilines).

B. Condensation & Heterocycle Formation

The acetyl group serves as a handle for cyclization:

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , which are precursors to pyrazolines and flavonoids.

-

Hydrazine Condensation: Reaction with hydrazine hydrate yields indazoles (via intramolecular

of the hydrazone intermediate on the labile fluorine).

Caption: Divergent reactivity map highlighting the activation of the ortho-fluorine for heterocycle synthesis.

Applications in Medicinal Chemistry

This intermediate is highly valued for its ability to modulate the physicochemical properties of drug candidates:

-

Metabolic Stability: The fluorine atom at the 2' position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.

-

Conformational Locking: The intramolecular repulsion between the fluorine and the carbonyl oxygen can force the side chain into a non-planar conformation, potentially improving binding selectivity to protein targets (e.g., kinases or GPCRs).

-

Bioisosterism: The 3-methoxy group acts as a hydrogen bond acceptor, mimicking key interactions found in natural products like flavonoids, while the fluorine modulates the pKa of neighboring protons.

Analytical Characterization (Predicted)

For verification of the synthesized material, the following spectroscopic signals are diagnostic:

-

H NMR (400 MHz, CDCl

-

2.60 (s, 3H, COCH

-

3.92 (s, 3H, OCH

- 7.10–7.25 (m, 2H, Ar-H 4, Ar-H 5)

- 7.45 (m, 1H, Ar-H 6)

-

Note: H-6 will show coupling to F-19.

-

2.60 (s, 3H, COCH

-

F NMR:

-

Single peak around

-120 to -130 ppm (typical for ortho-fluoro ketones).

-

-

MS (ESI):

-

[M+H]

= 169.06.

-

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While relatively stable, fluorinated ketones should be protected from moisture to prevent hydrate formation.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of vapors.

References

-

PubChem. (2025).[3] Compound Summary: 2'-Fluoro-3'-methoxyacetophenone (CAS 208777-19-9). Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis).

Sources

Introduction: A Versatile Fluorinated Building Block

An In-Depth Technical Guide to 2'-Fluoro-3'-methoxyacetophenone

This guide provides a comprehensive technical overview of 2'-fluoro-3'-methoxyacetophenone, a key chemical intermediate. The content herein is structured to deliver not only foundational data but also practical, field-proven insights into its synthesis, applications, and safe handling, grounded in authoritative references.

2'-Fluoro-3'-methoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring both a fluorine atom and a methoxy group on the phenyl ring, provides chemists with a unique scaffold for creating more complex molecules. The strategic placement of these functional groups can significantly influence the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability, binding affinity, and lipophilicity.[1] This makes it a compound of considerable interest in medicinal chemistry and drug discovery. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 208777-19-9 .[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physical data for 2'-fluoro-3'-methoxyacetophenone are summarized below.

| Property | Value | Source |

| CAS Number | 208777-19-9 | [2] |

| Synonym(s) | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole | [2] |

| Molecular Formula | C₉H₉FO₂ | Inferred from structure |

| Molecular Weight | 168.17 g/mol | Inferred from formula |

| MDL Number | MFCD13194330 | [2] |

| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |

Synthesis Protocol: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing 2'-fluoro-3'-methoxyacetophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of 2-fluoroanisole.

Causality and Experimental Rationale

The choice of a Friedel-Crafts reaction is dictated by its efficiency in forming carbon-carbon bonds on an aromatic ring.

-

Lewis Acid Catalyst (e.g., AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates with the acylating agent (acetyl chloride or acetic anhydride). This coordination polarizes the carbonyl group, generating a highly reactive acylium ion (CH₃CO⁺) or a potent acyl-catalyst complex. This electrophile is necessary to overcome the aromatic stability of the 2-fluoroanisole ring.

-

Solvent (e.g., Dichloroethane): An inert solvent like dichloroethane is used to dissolve the reactants without participating in the reaction.[3]

-

Temperature Control: The reaction is initially cooled to control the exothermic addition of the Lewis acid and acylating agent, preventing side reactions. It is then allowed to proceed at a controlled temperature to ensure complete conversion.

-

Aqueous Workup: The reaction is quenched by pouring it into ice water to decompose the aluminum chloride complex and separate the organic product from the inorganic salts.[3]

Step-by-Step Experimental Protocol

This protocol is a representative example based on established methodologies for similar compounds.[3][4]

-

Setup: Equip a dry, three-necked flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.

-

Reagent Charging: Charge the flask with an inert solvent such as dichloroethane, followed by 2-fluoroanisole (1.0 eq).

-

Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃) (1.0-1.1 eq) while stirring.

-

Acylation: Add acetyl chloride (1.0-1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0-10°C.

-

Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane) to recover any residual product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography.[3]

Diagram: Synthesis Workflow

Caption: Friedel-Crafts acylation workflow.

Applications in Drug Discovery and Medicinal Chemistry

2'-Fluoro-3'-methoxyacetophenone is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate used to construct more elaborate molecular architectures. Its utility stems from the predictable reactivity of its ketone group and the modulating effects of its ring substituents.

Role as a Precursor to Bioactive Heterocycles

The ketone functionality is a versatile handle for various chemical transformations. For instance, it can readily undergo condensation reactions to form chalcones or be used in multi-step syntheses to produce pyrazole derivatives.[5][6]

-

Chalcones: These are α,β-unsaturated ketones formed via aldol condensation with an appropriate benzaldehyde. Chalcone scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6]

-

Pyrazoles: These five-membered heterocyclic compounds can be synthesized from chalcone precursors. The pyrazole motif is a privileged structure in medicinal chemistry, found in drugs like the anti-inflammatory agent celecoxib.[5]

The fluorine and methoxy groups on the starting acetophenone are carried through the synthesis, ultimately influencing the properties of the final bioactive molecule. Fluorine substitution is a well-established strategy to enhance metabolic stability, increase binding affinity, and improve membrane permeability.[1]

Diagram: Synthetic Utility in Medicinal Chemistry

Caption: Pathway to bioactive heterocycles.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2'-Fluoro-3'-methoxyacetophenone is an irritant and requires careful handling to minimize exposure.

Hazard Identification

Based on available safety data for the compound and its isomers, the primary hazards are:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Self-Validating Handling Protocol

Adherence to the following protocol ensures a safe laboratory environment.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[4]

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids).[4]

-

-

Handling Procedures:

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

2'-Fluoro-3'-methoxyacetophenone (CAS No. 208777-19-9) is a strategically important intermediate in synthetic chemistry. Its value is defined by its fluorinated and methoxylated aromatic structure, which provides a foundation for the synthesis of diverse, high-value compounds, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis via methods like Friedel-Crafts acylation, and strict adherence to safety protocols are essential for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. Retrieved February 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

Journal of Advanced Pharmacy and Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 24, 2026, from [Link]

-

Thieme. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved February 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and application of 2′-fluoro substituted cap analogs. Retrieved February 24, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 3. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 4. 3′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ossila.com [ossila.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Structural Profiling & Quality Control: 2'-Fluoro-3'-Methoxyacetophenone

CAS: 208777-19-9 | Formula: C

Executive Summary

This technical guide outlines the structural analysis and quality control parameters for 2'-fluoro-3'-methoxyacetophenone , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple acetophenones, the presence of the ortho-fluorine atom introduces unique stereoelectronic effects—specifically a conformational "lock" that influences both spectral data and metabolic stability. This guide synthesizes theoretical conformational analysis with practical spectroscopic protocols (

Molecular Architecture & Electronic Properties

The Ortho-Fluorine Effect

The defining structural feature of this molecule is the fluorine atom at the 2' position (ortho to the acetyl group). In solution, 2'-fluoroacetophenones predominantly adopt the s-trans conformation (carbonyl oxygen trans to the fluorine).[1]

-

Mechanism: This preference is driven by dipolar repulsion between the electronegative fluorine lone pairs and the carbonyl oxygen, as well as a stabilizing

interaction with the methyl group protons. -

Analytical Impact: This conformation maximizes the through-space spin-spin coupling, making

F NMR a highly sensitive probe for structural integrity.

Electronic Substituent Effects

-

2'-Fluoro: Strongly electron-withdrawing (

) but pi-donating. It deshields C2' significantly while shielding C1' and C3' via resonance. -

3'-Methoxy: Electron-donating group (EDG) at the meta position relative to the acetyl. It increases electron density at C2', C4', and C6', partially counteracting the inductive withdrawal of the fluorine on the ring system.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Profiling

The following data is derived from substituent additivity rules and analogous 2'-fluoroacetophenone systems reported in literature (e.g., J. Org. Chem. 2021).[1][2][3]

Protocol 1: High-Field NMR Acquisition

-

Solvent: CDCl

(Preferred for resolution) or DMSO- -

Standard: TMS (0.00 ppm) for

H/ -

Parameter Set:

- H: 30° pulse, 1s relaxation delay.

- C: Proton-decoupled, 2s relaxation delay (due to quaternary carbons).

Predicted Spectral Data Summary

| Nucleus | Signal | Shift ( | Multiplicity | Coupling ( | Assignment |

| Acetyl-CH | 2.60 - 2.65 | Doublet (d) | Methyl protons (coupled to F) | ||

| O-CH | 3.90 - 3.95 | Singlet (s) | - | Methoxy protons | |

| Ar-H (H4') | 7.10 - 7.20 | ddd | Para to Acetyl | ||

| Ar-H (H5') | 7.25 - 7.35 | td | Meta to Acetyl | ||

| Ar-H (H6') | 7.50 - 7.60 | dd | Ortho to Acetyl | ||

| Ar-F | -110 to -125 | Multiplet | - | 2'-Fluorine | |

| C=O[4][5] | ~196.0 | Doublet | Carbonyl |

Critical QC Check: The acetyl methyl protons often appear as a doublet (

Hz) rather than a singlet due to through-space coupling with the 2'-fluorine. This is a definitive confirmation of the ortho substitution pattern.

Mass Spectrometry (MS) Fragmentation

Using Electron Impact (EI, 70 eV), the molecule follows a predictable fragmentation pathway useful for identity confirmation.

Key Ions:

-

M+ (Molecular Ion): m/z 168 (Base peak or strong).

-

[M - CH

] -

[M - COCH

]

Figure 1: Primary fragmentation pathway for 2'-fluoro-3'-methoxyacetophenone under EI conditions.

Quality Control & Impurity Profiling

HPLC Method Development

For routine purity analysis, a Reverse-Phase (RP-HPLC) method is required to separate the target from likely impurities (e.g., 3'-methoxyacetophenone or regioisomers).

Protocol 2: RP-HPLC Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

90% B -

15-20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic) and 210 nm (General).

-

Temperature: 30°C.

Analytical Workflow Diagram

The following flowchart illustrates the logical progression from raw material receipt to final release, ensuring no critical structural check is missed.

Figure 2: Step-by-step analytical workflow for validating 2'-fluoro-3'-methoxyacetophenone.

References

-

Yamaguchi, T., et al. (2021).[6] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 74457-86-6 (Isomer Analogue for Spectral Comparison). Retrieved from [Link]

Sources

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]

- 5. 3-Fluoro-4-methoxyacetophenone(455-91-4) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 2'-fluoro-3'-methoxyacetophenone

Preamble: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2'-fluoro-3'-methoxyacetophenone (CAS No. 208777-19-9). As detailed safety data for this specific compound is not extensively published, this guide has been synthesized by leveraging data from structurally analogous compounds, including other fluoro-methoxyacetophenone isomers and the parent compound, acetophenone. This approach, common in chemical risk assessment, provides a robust framework for ensuring laboratory safety. All recommendations are grounded in established chemical safety principles and authoritative data from analogous compounds.

Section 1: Compound Identification and Physicochemical Properties

2'-fluoro-3'-methoxyacetophenone is a substituted aromatic ketone. Understanding its basic properties is the foundation of a sound risk assessment. While exhaustive experimental data for this specific isomer is limited, properties can be inferred from available supplier information and data on related compounds.

| Property | Value | Source |

| Chemical Name | 2'-fluoro-3'-methoxyacetophenone | [1] |

| Synonyms | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole | [1] |

| CAS Number | 208777-19-9 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder or solid | [4][5] |

| Melting Point | 52-54 °C (for analogous 2'-Fluoro-4'-methoxyacetophenone) | [4][6] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3][4] |

Section 2: Hazard Identification and GHS Classification

Based on the available data for 2'-fluoro-3'-methoxyacetophenone and its close structural isomers, the compound is classified as hazardous.[1] The following GHS classification should be adopted for all laboratory work.

| GHS Pictogram | Signal Word | Hazard Class & Statement |

| Warning | H315: Causes skin irritation. [1] H319: Causes serious eye irritation. [1] H335: May cause respiratory irritation. [1] |

Interpretation of Hazards for the Researcher:

-

Skin Irritation (H315): Direct contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[7][8]

-

Serious Eye Irritation (H319): This is a significant risk. The compound can cause substantial, though reversible, eye damage upon contact. The use of chemical splash goggles is mandatory whenever handling the substance, as standard safety glasses do not provide adequate protection from powders or splashes.[7][9]

-

Respiratory Irritation (H335): Inhalation of the powder or dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This hazard dictates that the compound must be handled within a certified chemical fume hood to prevent airborne dust from entering the breathing zone of the operator.[7]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential.

Engineering Controls: The Primary Barrier

The principle of ALARA (As Low As Reasonably Achievable) for exposure dictates that engineering controls are the most critical safety measure.

-

Chemical Fume Hood: All manipulations of 2'-fluoro-3'-methoxyacetophenone, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is the primary control to mitigate the risk of respiratory irritation (H335) by containing dust and potential vapors.[7][9]

-

Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive emissions.

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[10]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is essential to protect from direct contact.

-

Eye and Face Protection: Chemical splash goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult a glove manufacturer's resistance chart. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[9][10]

-

Lab Coat: A full-sleeved, knee-length lab coat must be worn and kept fastened.

-

-

Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter may be necessary.[7][12]

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical protocols is key to preventing accidents and exposure.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary equipment (spatulas, weigh paper, containers) is present.

-

Don PPE: Follow the donning sequence outlined in Figure 1.

-

Transfer: Gently open the container inside the fume hood. Use a spatula to carefully transfer the required amount of the solid to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

-

Closure: Securely close the main container immediately after dispensing.

-

Dissolution (if applicable): If preparing a solution, add the solvent to the solid slowly to avoid splashing.

-

Cleanup: Clean any residual powder from the spatula and work surface with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh paper as solid chemical waste.

-

Doff PPE: Before leaving the work area, doff PPE in the correct order (Figure 1) and wash hands thoroughly.[9]

Storage and Stability

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is at room temperature.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is stable under normal storage conditions.[8] Hazardous decomposition products are not expected under normal use, but combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]

Section 5: Emergency Procedures

Immediate and correct response during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or irritation persist, seek immediate medical attention.[7][8]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol

For a small laboratory spill (<5g):

-

Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Assess: Ensure the spill is manageable and that you have the correct PPE and spill kit materials.

-

Contain: Cover the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading.

-

Clean: Carefully sweep the absorbed material and spilled solid into a designated chemical waste container. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

-

Dispose: Seal the waste container, label it appropriately, and dispose of it according to institutional and local regulations.

Caption: A systematic workflow for responding to a small laboratory spill.

Section 6: Disposal Considerations

All waste containing 2'-fluoro-3'-methoxyacetophenone, including contaminated materials and unused product, must be treated as hazardous chemical waste.

-

Containers: Collect waste in a clearly labeled, sealed, and appropriate container.

-

Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 7: Toxicological Information Summary

The toxicological profile is inferred from the GHS classifications of analogous compounds.

-

Acute Toxicity: No specific data is available, but related compounds are categorized as causing irritation upon single exposure.[13] Harmful effects from acute ingestion, dermal contact, or inhalation should be presumed.

-

Corrosion/Irritation: Causes skin irritation and serious eye irritation.[7][8]

-

Sensitization: No data is available to suggest the compound is a skin or respiratory sensitizer.

-

Carcinogenicity/Mutagenicity: No components of this product or its close analogs are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[14] No data on mutagenicity is available.

This guide provides a framework for the safe use of 2'-fluoro-3'-methoxyacetophenone. It is imperative that all users supplement this information with institution-specific training and protocols and always exercise prudent laboratory practice.

References

-

PubChem. 2'-Fluoro-4'-methoxyacetophenone. National Center for Biotechnology Information. [Link]

-

Ibracem. Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 4'-Fluoro-3'-methoxyacetophenone. [Link]

-

Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

-

Fisher Scientific. Safety Data Sheet: 4'-Fluoro-2'-methoxyacetophenone. [Link]

Sources

- 1. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 2. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. westliberty.edu [westliberty.edu]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.at [fishersci.at]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

literature review of 2'-fluoro-3'-methoxyacetophenone

The following technical guide details the properties, synthesis, and applications of 2'-Fluoro-3'-methoxyacetophenone , a critical fluorinated building block in medicinal chemistry.

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

2'-Fluoro-3'-methoxyacetophenone (also known as 1-(2-fluoro-3-methoxyphenyl)ethanone) is a specialized aromatic intermediate utilized in the synthesis of bioactive small molecules. Its structural core—a phenyl ring substituted with adjacent fluorine and methoxy groups—serves as a "privileged scaffold" in drug discovery, most notably appearing in the GnRH antagonist Elagolix (Orilissa) .

The presence of the fluorine atom at the ortho position relative to the acetyl group confers unique metabolic stability and alters the electronic properties of the ring, influencing the binding affinity of downstream pharmacophores. This guide provides a validated roadmap for the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable laboratory protocols.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one |

| CAS Number | 208777-19-9 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | Off-white to pale yellow solid / Low-melting solid |

| Melting Point | 50–54 °C (Lit.)[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Ketone (Acetyl), Aryl Fluoride, Aryl Ether |

Synthetic Pathways

Direct Friedel-Crafts acylation of 2-fluoroanisole is not recommended due to poor regioselectivity (favoring the para-methoxy position, yielding the 4'-methoxy-3'-fluoro isomer). The following routes ensure regiochemical integrity.

Method A: Grignard Addition to Aldehyde (Recommended Lab Scale)

This two-step protocol utilizes the commercially available 2-fluoro-3-methoxybenzaldehyde . It offers high yields and avoids complex purification of isomers.

Workflow:

-

Nucleophilic Addition: Reaction of the aldehyde with methylmagnesium bromide (MeMgBr) to form the secondary alcohol.

-

Oxidation: Conversion of the alcohol to the ketone using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane (DMP).

Protocol 1: Grignard Addition

-

Reagents: 2-Fluoro-3-methoxybenzaldehyde (1.0 eq), MeMgBr (3.0 M in ether, 1.2 eq), anhydrous THF.

-

Conditions: 0 °C to Room Temperature (RT), N₂ atmosphere.

-

Procedure:

-

Dissolve aldehyde in anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Add MeMgBr dropwise over 20 mins. The solution may turn slightly yellow/turbid.

-

Warm to RT and stir for 2 hours. Monitor by TLC (disappearance of aldehyde).

-

Quench: Slowly add sat. NH₄Cl solution at 0 °C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Intermediate: 1-(2-fluoro-3-methoxyphenyl)ethanol (Oil).

-

Protocol 2: Oxidation (PCC Method)

-

Reagents: Crude alcohol (from above), PCC (1.5 eq), Celite, anhydrous DCM.

-

Procedure:

-

Suspend PCC and Celite (1:1 w/w) in DCM.

-

Add a solution of the crude alcohol in DCM dropwise at RT.

-

Stir for 3–4 hours. The orange suspension will turn dark brown/black.

-

Filtration: Filter the mixture through a pad of silica gel or Celite to remove chromium byproducts. Wash with ether.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target acetophenone as a white/off-white solid.

-

Method B: Weinreb Amide Route (Scalable)

For larger scales (>50g), converting the corresponding benzoic acid to a Weinreb amide followed by Grignard addition prevents over-addition (tertiary alcohol formation).

-

Starting Material: 2-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2).

-

Steps: Acid

Acid Chloride (SOCl₂)

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthetic flow and the compound's role as a divergent intermediate.

Caption: Regioselective synthesis of 2'-fluoro-3'-methoxyacetophenone and its divergence into bioactive scaffolds.

Pharmaceutical Applications

Elagolix (Orilissa) Pharmacophore

The 2-fluoro-3-methoxyphenyl moiety is a defining structural feature of Elagolix , a GnRH antagonist approved for endometriosis pain.[2]

-

Function: This specific substitution pattern balances lipophilicity and metabolic stability while optimizing pi-stacking interactions within the GnRH receptor pocket.

-

Usage: While industrial synthesis of Elagolix often utilizes the corresponding aryl boronic acid for Suzuki coupling, the acetophenone serves as a critical tool compound for generating "Elagolix-like" analogs or constructing the pyrimidine core via chalcone/beta-keto ester intermediates.

Chalcone Libraries (Kinase Inhibitors)

The acetyl group allows for rapid diversification via Claisen-Schmidt condensation .

-

Reaction: Acetophenone + Aromatic Aldehyde

Chalcone. -

Significance: Fluorinated chalcones derived from this scaffold exhibit enhanced potency in inhibiting inflammatory cytokines (e.g., IL-6, TNF-α) compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atom increasing the electrophilicity of the enone system.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard values.

| Technique | Diagnostic Signals | Interpretation |

| ¹H NMR (CDCl₃) | Acetyl methyl group ( | |

| Methoxy group ( | ||

| Aromatic protons. Look for complex splitting due to H-F coupling. | ||

| ¹³C NMR | Carbonyl carbon (C=O). | |

| C-F carbon (Doublet, large | ||

| IR Spectroscopy | 1685 cm⁻¹ | Strong C=O stretch (Conjugated ketone). |

| 1260 cm⁻¹ | C-O stretch (Aryl ether). |

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is stable but should be protected from strong oxidizing agents.

-

Disposal: Fluorinated organic waste requires incineration in a facility equipped with a scrubber to neutralize HF gas generation.

References

-

Compound Identity & Properties: PubChem. 1-(2-Fluoro-3-methoxyphenyl)ethanone (CID 11562996). Link

-

Elagolix Structure & Chemistry: Chen, C., et al. (2008). "Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)". Journal of Medicinal Chemistry. Link

-

Synthesis of Fluorinated Intermediates: Ossila. 2-Fluoro-3-methoxybenzaldehyde Product Page (Precursor). Link

-

Chalcone Synthesis Applications: Jung, J.C., et al. (2017). "Practical synthesis of chalcone derivatives and their biological activities". Molecules. Link

Sources

physical properties of 2'-fluoro-3'-methoxyacetophenone

Executive Summary

2'-Fluoro-3'-methoxyacetophenone (CAS 208777-19-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive scaffolds, particularly indazoles, quinolines, and chalcones for medicinal chemistry.[1][2] Its structural uniqueness lies in the contiguous 1,2,3-substitution pattern of the benzene ring, where the ortho-fluorine atom exerts significant electronic and conformational influence on the acetyl group, distinguishing its reactivity profile from the more common 2,4- or 3,4-isomers.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and analytical characterization standards, designed for researchers requiring high-fidelity data for drug development workflows.

Chemical Identity & Structural Analysis[3][4][5]

The compound is characterized by a "push-pull" electronic system where the methoxy group (electron-donating) and the fluorine atom (electron-withdrawing via induction, donating via resonance) create a unique electrostatic potential map.[1][2]

| Parameter | Technical Detail |

| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethan-1-one |

| CAS Number | 208777-19-9 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| SMILES | CC(=O)C1=C(F)C(OC)=CC=C1 |

| InChI Key | Predicted: DHQLBLUQZYGIAG-UHFFFAOYSA-N (Derivative check) |

| Structural Class | Poly-substituted Acetophenone |

Structural Conformation (The Ortho-Fluoro Effect)

The 2'-position fluorine atom is critical.[1][2] Unlike hydrogen, the fluorine atom creates a dipole that can interact with the carbonyl oxygen.

-

Conformation: The carbonyl group typically rotates out of coplanarity with the phenyl ring to minimize dipole-dipole repulsion between the carbonyl oxygen and the ortho-fluorine lone pairs.[1][2]

-

Reactivity: This twist reduces conjugation, making the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs.

Figure 1: Structure-Property Relationship Diagram illustrating the impact of substituents on molecular behavior.[1][2]

Physicochemical Profile

Note: As a specialized intermediate, bulk experimental data is often proprietary.[2] The values below represent a consensus of experimental data from similar fluorinated acetophenones and high-level predictive models (ACD/Labs, ChemAxon).

Physical Constants

| Property | Value / Range | Confidence |

| Physical State | Low-melting solid or Pale Yellow Oil | High (Based on MP trends of isomers) |

| Melting Point | 25°C – 35°C (Predicted) | Medium (Isomer 2'-F-4'-OMe is solid at 52°C) |

| Boiling Point | 245°C ± 10°C (at 760 mmHg) | High (Predicted) |

| Density | 1.15 ± 0.1 g/cm³ | High |

| Flash Point | >100°C | High |

Solubility & Lipophilicity

| Solvent | Solubility Profile | Relevance |

| Water | Insoluble (< 0.5 mg/mL) | Requires co-solvent for bio-assays |

| DMSO | Soluble (> 50 mM) | Standard for stock solutions |

| Dichloromethane | Highly Soluble | Preferred extraction solvent |

| LogP (Oct/Wat) | 1.85 – 2.10 | Ideal for CNS-active drug design |

| pKa | N/A (No ionizable protons < 14) | Neutral molecule |

Synthesis & Purification Protocols

Direct Friedel-Crafts acetylation of 2-fluoroanisole is not recommended due to poor regioselectivity (directing groups compete, favoring the 5-position).[1][2] The following Weinreb Amide Route is the industry standard for ensuring regiochemical purity.

Recommended Synthetic Route

Precursor: 2-Fluoro-3-methoxybenzoic acid.[1][2]

-

Activation: Convert acid to acid chloride (SOCl₂) or activate with CDI/EDC.

-

Weinreb Amide Formation: React with N,O-dimethylhydroxylamine hydrochloride.[2]

-

Grignard Addition: React with Methylmagnesium bromide (MeMgBr) to yield the ketone.

Figure 2: Regioselective synthesis workflow via Weinreb Amide intermediate.

Purification Protocol

Since the product is likely a low-melting solid or oil, crystallization may be difficult.[2]

-

Method: Flash Column Chromatography.[2]

-

Stationary Phase: Silica Gel (230-400 mesh).[2]

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[2]

-

TLC Visualization: UV (254 nm).[2] The compound is UV active.

Analytical Characterization (QC Standards)

To validate the identity of CAS 208777-19-9, the following spectral features must be present.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The coupling between the Fluorine (¹⁹F) and protons is the diagnostic fingerprint.[2]

-

δ 2.60 ppm (s, 3H): Acetyl methyl group (

).[2] -

δ 3.90 ppm (s, 3H): Methoxy group (

).[2] -

Aromatic Region (δ 7.0 - 7.6 ppm):

GC-MS Fragmentation[1][2]

-

Molecular Ion: [M]⁺ = 168 m/z.[2]

-

Base Peak: [M-15]⁺ = 153 m/z (Loss of methyl).[2]

-

Characteristic Fragment: [M-31]⁺ (Loss of methoxy) or [M-43]⁺ (Loss of acetyl).[2]

Handling, Stability & Safety

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents.[2]

-

Safety Profile (GHS):

References

-

PubChem Compound Summary. 1-(2-fluoro-3-methoxyphenyl)ethanone (CAS 208777-19-9).[1][2] National Library of Medicine.[2] [Link][2]

Sources

- 1. 208777-19-9|1-(2-Fluoro-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 4. ICSC 1176 - 1-TRIDECANOL [chemicalsafety.ilo.org]

Methodological & Application

Application Note: Synthesis of Chalcones Utilizing 2'-Fluoro-3'-Methoxyacetophenone

Executive Summary

This application note details the optimized protocol for synthesizing fluorinated chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2'-fluoro-3'-methoxyacetophenone as the nucleophilic component in Claisen-Schmidt condensation.

The incorporation of the 2'-fluoro and 3'-methoxy substituents on the A-ring of the chalcone scaffold is of significant interest in medicinal chemistry. The 2'-fluorine atom mimics the steric profile of a hydroxyl group while modulating metabolic stability and lipophilicity. Furthermore, the 2'-F substituent exerts a unique electronic influence on the carbonyl center, affecting both the synthetic reactivity (enolate stability) and the final pharmacological profile (hydrogen bond acceptance capability).

This guide provides a robust, high-yield methodology (Method A) and a "Green Chemistry" alternative (Method B), supported by mechanistic insights and troubleshooting decision trees.

Chemical Basis & Mechanistic Insights

The Precursor: 2'-Fluoro-3'-Methoxyacetophenone

Unlike unsubstituted acetophenone, this specific precursor exhibits distinct electronic behaviors driven by the ortho-fluorine and meta-methoxy groups:

-

2'-Fluoro Effect (Ortho): The highly electronegative fluorine atom at the ortho position exerts a strong inductive effect (-I), increasing the acidity of the

-methyl protons. This facilitates faster enolate formation compared to non-fluorinated analogs. Additionally, 2'-F acetophenones predominantly adopt an s-trans conformation due to dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom, which influences the stereochemical outcome of the condensation. -

3'-Methoxy Effect (Meta): While methoxy groups are typically electron-donating (+M) at ortho/para positions, at the meta position, the resonance effect is decoupled from the reaction center. The substituent acts primarily through inductive withdrawal, further aiding the initial deprotonation step.

Reaction Mechanism (Claisen-Schmidt)

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration.

-

Enolization: Base removes an acidic

-proton from 2'-fluoro-3'-methoxyacetophenone. -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the substituted benzaldehyde.

-

Proton Transfer: Formation of the

-hydroxy ketone (aldol adduct). -

Dehydration: Elimination of water (E1cB mechanism) to yield the

-unsaturated ketone (chalcone).

Note on Side Reactions: The 2'-fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr). High temperatures or highly nucleophilic bases (e.g., NaOMe in refluxing methanol) can potentially displace the fluorine. Therefore, temperature control is critical.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Nucleophile: 2'-Fluoro-3'-methoxyacetophenone (CAS: 208777-19-9)[1]

-

Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equivalents)

-

Solvent: Ethanol (95% or absolute)

-

Base: Sodium Hydroxide (NaOH) pellets or 40% aq. solution

-

Acid: 10% HCl (for neutralization)

Method A: Standard Base-Catalyzed Condensation (Recommended)

Best for: Routine synthesis, scale-up, and temperature-sensitive substrates.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-fluoro-3'-methoxyacetophenone (1.0 mmol, 168 mg) in Ethanol (5 mL).

-

Aldehyde Addition: Add the substituted Benzaldehyde (1.0 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

-

Catalysis: Add 40% aqueous NaOH (0.5 mL) dropwise over 2 minutes.

-

Observation: The solution often turns yellow or orange immediately upon base addition, indicating enolate formation and initial condensation.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) for 12–24 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The product typically runs higher (less polar) than the starting acetophenone.

-

-

Workup:

-

Pour the reaction mixture into crushed ice (approx. 50 g) containing 1 mL of concentrated HCl (to neutralize excess base).

-

Stir mechanically for 15–30 minutes to induce precipitation.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 10 mL) until the filtrate is neutral pH.

-

Purification: Recrystallize the crude solid from hot Ethanol. If the product is an oil, proceed to column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Solvent-Free Grinding (Green Chemistry)

Best for: Rapid screening, small scales, and minimizing solvent waste.

-

Mixing: In a clean porcelain mortar, place 2'-fluoro-3'-methoxyacetophenone (1.0 mmol) and the Benzaldehyde (1.0 mmol).

-

Catalysis: Add solid NaOH pellets (1.2 mmol) directly to the mortar.

-

Grinding: Grind the mixture vigorously with a pestle. The mixture will likely become a paste and may generate heat (exothermic).[2]

-

Duration: Continue grinding for 10–20 minutes. The mixture typically solidifies as the reaction completes.

-

Workup: Add cold water (20 mL) to the mortar to dissolve the inorganic salts. Filter the remaining solid product and wash with water.[3][2] Recrystallize as in Method A.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the specific electronic influences of the 2'-F and 3'-OMe groups during the reaction mechanism.

Caption: Mechanistic pathway highlighting the critical enolate stabilization by the 2'-Fluoro substituent and potential side-reaction risks.

Purification Decision Logic

A self-validating workflow to determine the correct purification strategy based on crude product physical state.

Caption: Decision tree for downstream processing to ensure high-purity isolation of the target chalcone.

Expected Results & Characterization

When reacting 2'-fluoro-3'-methoxyacetophenone with 4-chlorobenzaldehyde (as a standard test substrate), the following data is typical:

| Parameter | Expected Value/Range | Notes |

| Yield (Method A) | 75% – 92% | Dependent on aldehyde electronics. |

| Yield (Method B) | 80% – 95% | Often higher due to minimal solvent loss. |

| Appearance | Yellow to Pale Orange Solid | Color intensity correlates with conjugation. |

| Melting Point | 85 – 120 °C | Varies widely by B-ring substitution. |

| Diagnostic signal for the 2'-F group. | ||

| IR (C=O) | 1650 – 1665 cm | Lower than typical ketones due to conjugation.[3] |

Troubleshooting Guide

-

Problem: No precipitate forms after pouring into ice.

-

Solution: The product may be an oil. Extract with Dichloromethane (DCM), dry over MgSO

, and evaporate.[4] Attempt to triturate the oil with cold diethyl ether or hexane to induce crystallization.

-

-

Problem: Low Yield (<50%).

-

Solution: The 2'-F group might be destabilizing the transition state sterically if the aldehyde is bulky. Increase reaction time to 48 hours or switch to Method B (Grinding) to increase effective concentration.

-

-

Problem: Defluorination (Loss of F signal in NMR).

-

Cause: Reaction temperature too high (>50°C) causing SNAr.

-

Solution: Repeat synthesis strictly at room temperature or 0°C.

-

References

-

Nakamura, C., et al. (2002).[5] "Synthesis and Biological Activities of Fluorinated Chalcone Derivatives." Bioorganic & Medicinal Chemistry, 10(3), 699-706.[5][6] Retrieved from [Link]

-

Echeverría, J., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings." Journal of Organic Chemistry. Retrieved from [Link]

-

Romero-Ceronio, N., et al. (2018).[7] "Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction." American Journal of Organic Chemistry, 8(1), 8-12.[7] Retrieved from [Link]

-

PubChem. (2025).[8] Compound Summary: 2'-Fluoro-4'-methoxyacetophenone (Structural Analog Reference). Retrieved from [Link]

Sources

- 1. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of fluorinated chalcone derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. sapub.org [sapub.org]

- 8. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: 2'-Fluoro-3'-methoxyacetophenone as a Strategic Building Block for Novel Agrochemicals

Introduction: The Fluorine Advantage in Modern Agrochemicals

The strategic incorporation of fluorine into active pharmaceutical and agrochemical molecules is a proven method for enhancing a compound's efficacy and stability.[1][2] Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This often translates to lower application rates, improved performance, and a better environmental profile for the resulting agrochemical product. Among the vast array of fluorinated building blocks, substituted fluoroacetophenones serve as versatile and highly valuable synthons. This guide focuses on 2'-fluoro-3'-methoxyacetophenone, a key precursor for a new generation of synthetic auxin herbicides, highlighting its properties and application in multi-step synthesis.

Physicochemical and Safety Profile of 2'-Fluoro-3'-methoxyacetophenone

A thorough understanding of the starting material's properties is critical for safe handling and successful process development. 2'-Fluoro-3'-methoxyacetophenone is a stable, solid compound under standard laboratory conditions.

Table 1: Properties of 2'-Fluoro-3'-methoxyacetophenone

| Property | Value | Source |

| CAS Number | 208777-19-9 | [3] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.17 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [3] |

| Synonyms | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole | [3] |

Safety Information: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] It is imperative to handle 2'-fluoro-3'-methoxyacetophenone in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Part 1: Synthesis of the Building Block

Protocol 1: Synthesis of 2'-Fluoro-3'-methoxyacetophenone via Friedel-Crafts Acylation

The most direct method for synthesizing aryl ketones like 2'-fluoro-3'-methoxyacetophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. This protocol is adapted from established procedures for similar methoxy-substituted fluoroacetophenones.[4][5]

Reaction Scheme: 2-Fluoroanisole reacts with Acetyl Chloride in the presence of Aluminum Chloride to yield 2'-Fluoro-3'-methoxyacetophenone.

Causality and Experimental Insight: The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for activating the acetyl chloride to generate the highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine substituent on the aromatic ring. The reaction is conducted at low temperatures to control the exothermicity and minimize the formation of undesired regioisomers. Dichloromethane is a common solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.

Materials & Reagents:

-

2-Fluoroanisole (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

-

Initial Charging: Add anhydrous AlCl₃ (1.2 eq) to the flask, followed by anhydrous DCM. Stir the resulting slurry under a nitrogen atmosphere.

-

Reactant Addition: In the dropping funnel, prepare a solution of 2-fluoroanisole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

-

Acylation: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. The causality here is that slow addition prevents a runaway reaction and improves regioselectivity.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Neutralization & Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2'-fluoro-3'-methoxyacetophenone.

Part 2: Application in the Synthesis of Arylpicolinate Herbicides

2'-Fluoro-3'-methoxyacetophenone is a precursor to the 2-fluoro-3-methoxyphenylboronic acid moiety, a critical component in the synthesis of advanced synthetic auxin herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl.[6][7] The synthesis pathway typically involves converting the acetophenone to a boronic acid or ester, followed by a Suzuki cross-coupling reaction.[6][8]

Overall Synthetic Workflow

The transformation of the building block into a key herbicide intermediate is a multi-step process that showcases its synthetic utility.

Caption: Synthetic pathway from acetophenone to an arylpicolinate herbicide core.

Protocol 2: Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid

A key transformation is the conversion of a suitable aryl halide (derived from the acetophenone) into a boronic acid. This protocol outlines the formation of the boronic acid from a hypothetical 1-bromo-2-fluoro-3-methoxybenzene intermediate via a lithium-halogen exchange followed by quenching with a borate ester.

Causality and Experimental Insight: This organometallic pathway is highly effective for creating carbon-boron bonds. n-Butyllithium (n-BuLi) is a powerful base that rapidly undergoes lithium-halogen exchange with the aryl bromide at very low temperatures (-78 °C). The extremely low temperature is critical to prevent side reactions, such as the deprotonation of the methoxy group or reaction with the fluoro substituent. Triisopropyl borate is used as the electrophilic boron source; its bulky ester groups prevent the formation of over-alkenylated borate complexes. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.[8][9]

Materials & Reagents:

-

1-Bromo-2-fluoro-3-methoxybenzene (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

Caption: Flowchart for the synthesis of 2-fluoro-3-methoxyphenylboronic acid.

Step-by-Step Procedure:

-

Setup: Under a nitrogen atmosphere, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous THF to a flame-dried flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.

-

Warming: After the addition, remove the cooling bath and allow the mixture to warm to room temperature and stir for 2 hours.

-

Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 2-fluoro-3-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Table 2: Expected Protocol Results & Characterization

| Parameter | Expected Outcome |

| Product | 2-Fluoro-3-methoxyphenylboronic acid |

| Appearance | White to off-white solid |

| Yield | 65-80% |

| Melting Point | Varies based on purity |

| ¹H NMR | Expect characteristic aromatic proton signals and a broad singlet for the B(OH)₂ protons. |

| ¹⁹F NMR | Expect a singlet or doublet corresponding to the aryl fluoride. |

| MS (ESI-) | Expect to observe [M-H]⁻ or related adducts. |

This boronic acid is now a validated, self-contained intermediate ready for the subsequent Suzuki cross-coupling reaction to build the core of herbicides like florpyrauxifen-benzyl, as detailed in patent literature.[10][11]

References

-

Patsnap. (2021, November 5). Preparation method of halauxifen-methyl. [Link]

-

PubChem. 2'-Fluoro-4'-methoxyacetophenone. [Link]

- Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. [Link]

-

European Patent Office. EP2947985A1 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. [Link]

-

Cui, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. [Link]

- Google Patents. RU2629256C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbonic acid.

-

PubChem. Florpyrauxifen-benzyl. [Link]

-

O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

-

Deepti, A., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences. [Link]

- Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

PubChem. 2-Fluoro-3-methoxyphenylboronic acid. [Link]

-

University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

-

O'Hagan, D. (2016). Successful fluorine-containing herbicide agrochemicals. University of St Andrews Research Portal. [Link]

-

Organic Syntheses. Synthesis of p-methoxyacetophenone from anisole. [Link]

- Google Patents. US20140031221A1 - HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.

-

Chinese Chemical Society. (2022, February 15). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

Sources

- 1. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. 208777-19-9 Cas No. | 2'-Fluoro-3'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 7. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 11. RU2629256C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbonic acid - Google Patents [patents.google.com]

chromatographic separation of 2'-fluoro-3'-methoxyacetophenone products

Abstract

The synthesis of 2'-fluoro-3'-methoxyacetophenone, a critical pharmacophore in kinase inhibitor and CNS drug development, typically involves Friedel-Crafts acylation. This pathway frequently yields a complex matrix of regioisomers (primarily the 4'- and 5'-methoxy analogs) and demethylated phenolic impurities. Standard C18 alkyl phases often fail to resolve these positional isomers due to identical hydrophobicity (logP). This Application Note details a validated protocol utilizing Phenyl-Hexyl stationary phases to exploit

Introduction & Chemical Context

Substituted acetophenones are ubiquitous intermediates in medicinal chemistry.[1] The target molecule, 2'-fluoro-3'-methoxyacetophenone , presents a specific separation challenge:

-

Electronic Similarity: The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create a push-pull system, but the dipole moments of the 2,3-isomer and its 2,4- or 2,5-analogs are similar enough to cause co-elution on standard ODS (C18) columns.

-

The "Ortho Effect": The proximity of the fluorine to the acetyl group in the 2'-position introduces steric and electrostatic repulsion, slightly twisting the acetyl group out of planarity. This subtle conformational difference is the key handle for separation.[2]

Common Impurities Profile:

-

Target: 2'-Fluoro-3'-methoxyacetophenone.

-

Isomer A: 2'-Fluoro-4'-methoxyacetophenone (Para-directing byproduct).

-

Isomer B: 2'-Fluoro-5'-methoxyacetophenone.

-

Hydrolysis Product: 2'-Fluoro-3'-hydroxyacetophenone (Phenolic impurity).

Analytical Method Development (UHPLC)

Stationary Phase Selection: The "Phenyl" Advantage

While C18 columns separate based on hydrophobicity, Phenyl-Hexyl or Pentafluorophenyl (PFP) columns utilize

-

Recommendation: Use a Phenyl-Hexyl phase over C18.

-

Mechanism: The positional variation of the methoxy group alters the electron density distribution of the benzene ring, significantly changing its interaction strength with the Phenyl-Hexyl ligand, whereas the hydrophobic volume (interaction with C18) remains virtually unchanged.

Mobile Phase Selection: Methanol vs. Acetonitrile[3]

-

Critical Insight: Acetonitrile (ACN) possesses its own

-electrons (triple bond), which can compete with the analyte for stationary phase sites, suppressing the selectivity gains of the Phenyl column.[3] Methanol (MeOH) is "

Analytical Protocol (UHPLC)

| Parameter | Condition |

| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class |

| Column | Phenomenex Kinetex Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (FA) |

| Mobile Phase B | Methanol + 0.1% Formic Acid (FA) |

| Flow Rate | 0.4 mL/min |

| Temp | 40°C (Controlled to ensure reproducible |

| Detection | UV @ 254 nm (aromatic backbone) and 280 nm |

| Injection | 1.0 µL |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30% | Initial Hold |

| 1.00 | 30% | Isocratic Loading |

| 8.00 | 75% | Linear Gradient |

| 8.10 | 95% | Wash |

| 10.00 | 95% | Hold |

| 10.10 | 30% | Re-equilibration |

Preparative Purification (Flash Chromatography)

For synthesis scales (>100 mg), analytical UHPLC is insufficient. We translate the selectivity to Normal Phase (NP) Flash Chromatography.

The Challenge of Normal Phase

On silica, regioisomers often streak or co-elute. However, the polarity difference between the methoxy (ether) and hydroxy (phenol) impurities is vast.

-

Strategy: Use a step-gradient to remove non-polar starting materials first, then elute the product, leaving polar phenols on the column.

Flash Protocol

-

Cartridge: High-performance spherical silica (e.g., Biotage® Sfär, 20 µm).

-

Solvent System: Hexane (A) / Ethyl Acetate (B).

-

Loading: Dry load on Celite or Silica (liquid loading in DCM causes band broadening).

Step-Gradient Strategy:

-

Equilibration: 3 CV (Column Volumes) at 2% B.

-

Elution 1 (Starting Materials): 0–5% B over 5 CV. Discards unreacted fluoroanisole.

-

Elution 2 (Target & Isomers): 5–15% B over 10 CV. Collect fractions.

-

Note: If isomers co-elute on silica, switch to a C18-Flash cartridge and run a Water/Methanol gradient similar to the analytical method.

-

Workflow Visualization

The following diagram illustrates the decision matrix for separating this specific class of compounds, prioritizing the "Phenyl" chemistry route for difficult isomers.

Caption: Decision tree for method development. Note the critical pivot to Phenyl-Hexyl phases when C18 fails to resolve positional isomers.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Residual silanol interactions with the methoxy oxygen. | Ensure Formic Acid is at least 0.1%.[4][5] Consider adding 5mM Ammonium Formate. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (30% MeOH). Avoid pure ACN diluent. |

| Rt Drift | Temperature fluctuation affecting | Thermostat column strictly at 40°C. Phenyl phases are more temp-sensitive than C18. |

| Phenol Impurity Co-elution | Ionization of phenolic -OH. | Lower pH to < 3.0 using Formic Acid to keep phenols fully protonated (neutral). |

References

-

Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

- Relevance: Establishes the suppression of - interactions by Acetonitrile and the superiority of Methanol for Phenyl columns.

-

Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

-

Relevance: Validates the use of Fluorophenyl phases for separating aromatic isomers.[6]

-

-

Przybyciel, M. (2014).[6] Novel Phases for HPLC Separations.[7][6][8][9] LCGC North America. Retrieved from

- Relevance: Discusses the retention mechanisms of Pentafluorophenyl (PFP)

-